molecular formula C5H7FO4S B2907464 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid CAS No. 1783602-21-0

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid

Cat. No.: B2907464
CAS No.: 1783602-21-0
M. Wt: 182.17
InChI Key: PNGVBYRYXMAKKG-UHFFFAOYSA-N
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Description

3-Fluoro-1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid is a fluorinated sulfone derivative featuring a five-membered thiolane ring system. The molecule integrates three key functional groups:

  • Fluorine atom: Enhances electronegativity and metabolic stability.
  • Sulfone group (1,1-dioxo): Increases polarity and influences reactivity.

This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its structural uniqueness, which combines fluorinated motifs with sulfone and carboxylic acid functionalities.

Properties

IUPAC Name

3-fluoro-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGVBYRYXMAKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783602-21-0
Record name 3-fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid typically involves the fluorination of tetrahydrothiophene-3-carboxylic acid followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: May be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and the sulfone group. These interactions can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Amino Group

Compound: 3-Amino-1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid

  • Key difference: Replacement of fluorine with an amino group (-NH₂).
  • Impact: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the electronegative, non-basic fluorine. Reactivity shifts toward nucleophilic substitution or condensation reactions .

Ring System Variations: Thiolane vs. Cyclohexene

Compound : (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid

  • Key differences :
    • Six-membered cyclohexene ring vs. five-membered thiolane.
    • Additional hydroxyl groups at positions 1, 4, and 3.
  • Impact: Cyclohexene introduces conjugation and rigidity, altering stereoelectronic properties. Hydroxyl groups enhance solubility but reduce stability under acidic conditions. Used as a fluoro analogue to study enolate intermediates in enzyme-catalyzed reactions (e.g., type II dehydroquinases) .

Core Heterocycle Variations: Thiolane vs. Triazine

Compound: 3-Fluoro-1,2,4-triazine derivatives (e.g., domino reaction substrates)

  • Key difference : 1,2,4-triazine aromatic ring vs. saturated thiolane.
  • Impact: Triazine’s electron-deficient nature enables nucleophilic aromatic substitution (SNAr) reactions. Used in domino SNAr-ihDA/rDA reactions to construct fused pyridine rings (56–99% yields) . Limited utility in biological systems compared to sulfone-containing thiolanes due to aromaticity and reactivity differences.

Carboxylic Acid Derivatives: Free Acid vs. Ester/Salt Forms

Compound: Methyl 3-amino-1,1-dioxo-1λ⁶-thiane-3-carboxylate

  • Key differences :
    • Thiane (six-membered ring) vs. thiolane (five-membered).
    • Methyl ester replaces carboxylic acid.
  • Impact :
    • Ester form reduces acidity and increases lipophilicity, favoring use as a synthetic intermediate.
    • Thiane’s larger ring size decreases ring strain but may reduce conformational rigidity .

Compound : 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid hydrochloride

  • Key differences :
    • Morpholine ring (oxygen and nitrogen atoms) vs. thiolane.
    • Hydrochloride salt form.
  • Impact :
    • Enhanced water solubility due to ionic character.
    • Morpholine’s heteroatoms enable hydrogen bonding and metal coordination .

Fluorinated Aromatic Systems: Indole Derivatives

Compound : 6-Fluoro-1H-indole-3-carboxylic acid

  • Key differences: Aromatic indole ring vs. non-aromatic thiolane. Fluorine at position 6.
  • Widely used as a plant auxin or drug intermediate (e.g., anticancer agents) .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Solubility Reactivity/Applications
3-Fluoro-1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid C₅H₇FO₄S F, SO₂, COOH Moderate (polar solvents) Enzyme inhibitor studies, synthetic building block
3-Amino-1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid C₅H₉NO₄S NH₂, SO₂, COOH High (aqueous) Peptide mimetics, nucleophilic reactions
(1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid C₇H₉FO₅ F, 3×OH, COOH High (aqueous) Enolate intermediate analogue in enzymology
6-Fluoro-1H-indole-3-carboxylic acid C₉H₆FNO₂ F, indole, COOH Low (organic) Plant auxins, anticancer drug intermediates
Methyl 3-amino-1,1-dioxo-1λ⁶-thiane-3-carboxylate C₇H₁₃NO₄S NH₂, SO₂, COOCH₃ Low (organic) Lipophilic synthetic intermediate

Key Research Findings

  • Fluorine’s Role : Enhances metabolic stability and electronegativity in the thiolane system, making it resistant to oxidation compared to hydroxylated analogues .
  • Sulfone Group: Increases polarity and stabilizes intermediates in nucleophilic reactions, as seen in domino transformations of triazine derivatives .
  • Carboxylic Acid Utility : Enables salt formation (e.g., hydrochloride salts) for improved bioavailability or derivatization into esters/amides .

Biological Activity

3-Fluoro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and material science due to its unique structural features, including a fluorine atom, a carboxylic acid group, and a sulfone group within a thiolane ring. This combination suggests potential biological activities that warrant further investigation.

  • Molecular Formula : C5_5H7_7FO4_4S
  • Molecular Weight : 182.17 g/mol
  • CAS Number : 1783602-21-0

The biological activity of this compound is not extensively documented; however, it is hypothesized that its effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfone group could enhance its binding affinity and selectivity towards these targets, leading to various biological effects.

Medicinal Chemistry

Research indicates that this compound may serve as a building block in drug development, particularly for designing enzyme inhibitors. Its unique structure allows for modifications that can enhance pharmacological properties.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens remains limited. Further research is needed to elucidate its effectiveness in this area.

Study 1: Enzyme Inhibition

A study investigated the inhibition of specific enzymes by this compound. The results indicated that modifications in the compound's structure could lead to enhanced inhibitory effects on target enzymes involved in metabolic pathways .

Study 2: Antiviral Potential

Another research effort focused on the antiviral potential of this compound against Hepatitis C Virus (HCV). The findings suggested that derivatives of this compound exhibited promising activity in vitro, indicating its potential as a lead compound for antiviral drug development .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Fluorotetrahydrothiophene-3-carboxylic acidLacks sulfone groupLimited data
Tetrahydrothiophene-3-carboxylic acidLacks fluorine and sulfone groupsLimited data
3-Chloro-1,1-dioxo-1lambda6-thiolane-3-carboxylic acidSimilar structure but with chlorineLimited data

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency by stabilizing ionic intermediates .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during fluorination .
  • Temperature : Low temperatures (−20°C to 0°C) minimize side reactions during sulfonyl group formation .

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., sulfonyl group at δ ~3.5–4.0 ppm; carboxylic proton at δ ~12–13 ppm) .
    • ¹⁹F NMR : Confirm fluorine incorporation (δ ~−120 to −150 ppm for CF₃ groups in analogs) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₇F₃O₄S, [M+H]⁺ = 233.01) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

How can researchers optimize fluorination regioselectivity in analogs of this compound?

Advanced Research Question
Fluorination regioselectivity is influenced by:

  • Substrate Preorganization : Introducing steric hindrance near the target carbon directs fluorine placement. For example, bulky substituents on the thiolane ring reduce competing side reactions .
  • Fluorinating Agent : Electrophilic agents (e.g., N-fluoropyridinium salts) favor aromatic fluorination, while nucleophilic agents (e.g., KF) target aliphatic positions .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Case Study : In 2-chloro-6-fluoroquinoline-3-carboxylic acid (analog), fluorination at C6 was achieved with 85% selectivity using AgF as a catalyst .

What strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Variations in pH, buffer composition, or co-solvents (e.g., DMSO) alter compound solubility and target binding .
  • Enzyme Isoforms : Differential inhibition of CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) due to structural flexibility in active sites .
  • Metabolite Interference : Degradation products (e.g., free carboxylic acid) may exhibit off-target effects .

Q. Resolution Workflow :

Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀) across multiple replicates.

Metabolite Profiling : LC-MS/MS to identify degradation products .

Structural Analogs : Compare activities of derivatives (e.g., trifluoromethyl vs. methyl substituents) to isolate pharmacophores .

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritation in analogs) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., SO₂) .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal .

How does the electronic nature of the sulfonyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing sulfonyl group:

  • Reduces Electron Density : Facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) at meta/para positions .
  • Stabilizes Transition States : Lowers activation energy in Pd-catalyzed reactions (e.g., C–F bond activation) .

Example : In 2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid, the sulfonyl group enhanced coupling efficiency with aryl boronic acids (yield: 78% vs. 45% in non-sulfonyl analogs) .

What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model protein-ligand binding stability over time .

Q. Key Findings :

  • logP : Predicted ~1.2 (moderate lipophilicity, suitable for oral bioavailability) .
  • CYP3A4 Inhibition : High risk due to sulfonyl group interaction with heme iron .

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